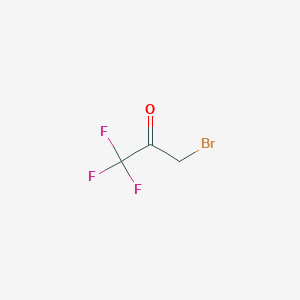

3-Bromo-1,1,1-trifluoroacetone

Descripción

Propiedades

IUPAC Name |

3-bromo-1,1,1-trifluoropropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2BrF3O/c4-1-2(8)3(5,6)7/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONZQYZKCUHFORE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30195690 | |

| Record name | Bromotrifluoroacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30195690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

431-35-6 | |

| Record name | 3-Bromo-1,1,1-trifluoro-2-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=431-35-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromotrifluoroacetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000431356 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromotrifluoroacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30195690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-1,1,1-trifluoroacetone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.430 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROMOTRIFLUOROACETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53REV65E85 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-1,1,1-trifluoroacetone: Chemical Properties and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-1,1,1-trifluoroacetone, a halogenated organic compound, is a versatile and highly reactive building block in modern organic synthesis. Its unique chemical structure, featuring a trifluoromethyl group, a ketone, and a labile bromine atom, makes it an essential reagent for the introduction of the trifluoromethyl moiety into a wide range of molecular scaffolds. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and a summary of its applications, particularly in the synthesis of pharmaceuticals and agrochemicals.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a sharp, pungent odor.[1] It is a dense and volatile compound that should be handled with appropriate safety precautions in a well-ventilated fume hood.

Identification

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 1-Bromo-3,3,3-trifluoro-2-propanone, Bromomethyl trifluoromethyl ketone |

| CAS Number | 431-35-6[2] |

| Molecular Formula | C₃H₂BrF₃O[2] |

| Molecular Weight | 190.95 g/mol [3] |

| InChI | InChI=1S/C3H2BrF3O/c4-1-2(8)3(5,6)7/h1H2[4] |

| InChIKey | ONZQYZKCUHFORE-UHFFFAOYSA-N[4] |

| SMILES | C(C(=O)C(F)(F)F)Br[4] |

Physical Properties

| Property | Value | Reference |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Sharp, pungent | [1] |

| Boiling Point | 85 - 87 °C @ 743 mmHg | [5] |

| Density | 1.839 g/mL at 25 °C | [5] |

| Refractive Index (n²⁰/D) | 1.376 | [5] |

| Flash Point | 5 °C (closed cup) | [6] |

| Solubility | Soluble in water | [2] |

Safety Information

This compound is a hazardous substance and requires careful handling. It is classified as a highly flammable liquid and vapor, and it can cause severe skin burns and eye damage.[7] Inhalation may cause respiratory irritation.[7] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All work should be conducted in a well-ventilated fume hood.

Spectral Data

The following tables summarize the key spectral data for this compound.

¹H NMR Spectroscopy

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| ~4.4 ppm | Singlet | 2H | -CH₂Br |

Note: The exact chemical shift may vary depending on the solvent used.

¹³C NMR Spectroscopy

| Chemical Shift (δ) | Assignment |

| ~188 ppm (q, J ≈ 35 Hz) | C=O |

| ~115 ppm (q, J ≈ 292 Hz) | -CF₃ |

| ~32 ppm | -CH₂Br |

Note: The exact chemical shifts and coupling constants may vary depending on the solvent used.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1750 | Strong | C=O stretch |

| ~1350-1100 | Strong | C-F stretch |

| ~1200 | Strong | C-Br stretch |

Mass Spectrometry

The mass spectrum of this compound exhibits a characteristic isotopic pattern for bromine-containing compounds (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in two molecular ion peaks of similar intensity at m/z 190 and 192.[8]

Key Fragmentation Peaks:

| m/z | Fragment |

| 190/192 | [M]⁺ |

| 111 | [M - Br]⁺ |

| 93 | [M - Br - H₂O]⁺ |

| 69 | [CF₃]⁺ |

Experimental Protocols

Synthesis of this compound

This compound is commonly synthesized by the bromination of 1,1,1-trifluoroacetone (B105887).[2]

Reaction:

CF₃COCH₃ + Br₂ → CF₃COCH₂Br + HBr

Experimental Procedure (Illustrative):

-

Materials: 1,1,1-trifluoroacetone, bromine, sulfuric acid.

-

Procedure: To a solution of 1,1,1-trifluoroacetone in sulfuric acid, bromine is added dropwise at ambient temperature. The reaction mixture is stirred for a specified period (e.g., 2 hours).[9] The reaction is then quenched with water and the product is extracted with a suitable organic solvent. The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product can be purified by distillation.

Purification:

Purification is typically achieved by fractional distillation under atmospheric or reduced pressure. The fraction boiling at 85-87 °C is collected.

Caption: Synthesis of this compound via bromination.

Key Reactions and Experimental Workflows

This compound is a versatile electrophile that readily reacts with a variety of nucleophiles.

This reaction is a classic example of the utility of this compound in the synthesis of nitrogen-containing heterocycles.

Reaction:

Experimental Procedure (General):

-

Materials: this compound, substituted 2-aminopyridine (B139424), solvent (e.g., ethanol, DMF), base (optional, e.g., NaHCO₃).

-

Procedure: A solution of the 2-aminopyridine and this compound in a suitable solvent is heated under reflux. The reaction progress is monitored by TLC. Upon completion, the solvent is removed, and the residue is worked up by extraction and purified by chromatography or recrystallization.

Caption: General workflow for the synthesis of imidazo[1,2-a]pyridines.

The Reformatsky reaction utilizes an organozinc reagent generated in situ from an α-halo ester and zinc metal, which then adds to a carbonyl compound. While the classical Reformatsky reaction involves α-halo esters, this compound can participate in Reformatsky-type reactions.

Reaction:

CF₃COCH₂Br + RCHO + Zn → CF₃C(OH)(CH₂Br)R

Experimental Procedure (General):

-

Materials: this compound, aldehyde or ketone, activated zinc, solvent (e.g., THF, diethyl ether).

-

Procedure: A mixture of the carbonyl compound and activated zinc in an anhydrous solvent is treated with this compound. The reaction is often initiated by gentle heating and then proceeds exothermically. After the reaction is complete, it is quenched with an acidic solution, and the product is extracted, dried, and purified.[10]

References

- 1. This compound (431-35-6) 13C NMR spectrum [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound 98 431-35-6 [sigmaaldrich.com]

- 4. This compound (431-35-6) 1H NMR spectrum [chemicalbook.com]

- 5. This compound 98 431-35-6 [sigmaaldrich.com]

- 6. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. synquestlabs.com [synquestlabs.com]

- 8. youtube.com [youtube.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. The Reformatsky reaction is an addition reaction in which an orga... | Study Prep in Pearson+ [pearson.com]

An In-depth Technical Guide to 3-Bromo-1,1,1-trifluoroacetone (CAS Number 431-35-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-1,1,1-trifluoroacetone, a key fluorinated building block in organic synthesis and medicinal chemistry. The document details its chemical and physical properties, synthesis, and reactivity. A significant focus is placed on its application in drug development, particularly as a precursor to trifluoromethyl ketone-containing compounds that act as potent enzyme inhibitors. Detailed experimental protocols, safety and handling procedures, and spectroscopic data are also presented to offer a practical resource for laboratory and research applications.

Introduction

This compound, with the CAS number 431-35-6, is a halogenated organic compound that has garnered significant interest in the fields of organic synthesis and drug discovery.[1] Its structure, featuring a reactive bromine atom adjacent to a trifluoromethyl ketone, makes it a versatile reagent for introducing the trifluoromethyl (-CF3) group into various molecular scaffolds. The incorporation of the -CF3 group is a widely employed strategy in medicinal chemistry to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide aims to provide a thorough technical understanding of this compound for researchers and professionals in drug development and related scientific disciplines.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid at room temperature with a sharp, pungent odor.[1] It is characterized by its moderate volatility and should be handled under controlled conditions due to its reactive nature.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 431-35-6 | |

| Molecular Formula | C₃H₂BrF₃O | [2] |

| Molecular Weight | 190.95 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 87 °C at 743 mmHg | |

| Density | 1.839 g/mL at 25 °C | |

| Refractive Index | n20/D 1.376 | |

| Flash Point | 5 °C (closed cup) | |

| Solubility | Soluble in water | [1] |

| InChI Key | ONZQYZKCUHFORE-UHFFFAOYSA-N | |

| SMILES | C(C(=O)C(F)(F)F)Br |

Synthesis

This compound is typically synthesized via the bromination of 1,1,1-trifluoroacetone. This reaction can be carried out using elemental bromine in the presence of sulfuric acid.

Experimental Protocol: Synthesis of this compound

Reaction Scheme:

Caption: Synthesis of this compound.

Materials:

-

1,1,1-Trifluoroacetone

-

Bromine

-

Concentrated Sulfuric Acid

-

5-liter, three-necked, round-bottomed flask

-

Mechanical stirrer

-

Reflux condenser

-

Dropping funnel

-

Water bath

-

Anhydrous sodium carbonate

-

Anhydrous calcium chloride

-

Distillation apparatus

Procedure: [3]

-

Set up the 5-liter, three-necked flask with a mechanical stirrer, reflux condenser, and a dropping funnel in a well-ventilated fume hood.

-

Charge the flask with 1.6 L of water, 500 cc of 1,1,1-trifluoroacetone, and 372 cc of glacial acetic acid.

-

Begin stirring and heat the mixture in a water bath to approximately 65 °C.

-

Carefully add 354 cc of bromine through the dropping funnel over a period of one to two hours, ensuring that unreacted bromine does not accumulate.

-

After the addition is complete, continue stirring until the solution is decolorized, which typically takes about twenty minutes.

-

Cool the reaction mixture by diluting it with 800 cc of cold water and then cool to 10 °C.

-

Neutralize the mixture to Congo red with approximately 1 kg of solid anhydrous sodium carbonate.

-

Separate the resulting oil using a separatory funnel and dry it with 80 g of anhydrous calcium chloride.

-

Fractionally distill the dried oil under reduced pressure. Collect the fraction boiling at 38–48 °C/13 mm.

Yield: 50–51% of the theoretical amount.[3]

Reactivity and Applications in Organic Synthesis

The reactivity of this compound is dominated by the presence of the electrophilic carbonyl carbon and the labile bromine atom, making it a valuable precursor for a variety of organic transformations.

Nucleophilic Substitution and Addition Reactions

This compound readily undergoes nucleophilic substitution at the bromine-bearing carbon and nucleophilic addition at the carbonyl carbon. It is a precursor in the synthesis of:

-

3-nonylthio-1,1,1-trifluoropropan-2-one

-

Perfluoroalkylated trans-allylic alcohols

-

Cyclic tetrapeptides containing a trifluoromethyl ketone as a zinc-binding functional group

Reaction with Enolates

A notable reaction of this compound is its reaction with enolates. For instance, it reacts with the potassium enolate of ethyl 4,4,4-trifluoroacetoacetate to yield ethyl 2,4-bis(trifluoromethyl)-4-hydroxydihydro-3-furoate.

Experimental Protocol: Reaction with Potassium Enolate of Ethyl 4,4,4-trifluoroacetoacetate

Reaction Workflow:

Caption: Workflow for the reaction with an enolate.

Materials:

-

Ethyl 4,4,4-trifluoroacetoacetate

-

Potassium hydride (KH) or other suitable base

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

This compound

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend potassium hydride in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of ethyl 4,4,4-trifluoroacetoacetate in anhydrous THF to the KH suspension.

-

Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the potassium enolate.

-

Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Add a solution of this compound in anhydrous THF dropwise to the enolate solution.

-

Stir the reaction mixture at -78 °C for 1-2 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature and extract with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Application in Drug Development: Trifluoromethyl Ketones as Enzyme Inhibitors

The trifluoromethyl ketone (TFMK) moiety is a well-established pharmacophore in drug design, particularly for enzyme inhibitors. The strong electron-withdrawing nature of the trifluoromethyl group renders the carbonyl carbon highly electrophilic, making it susceptible to nucleophilic attack by amino acid residues in the active sites of enzymes.

Mechanism of Action: Inhibition of Serine and Cysteine Proteases

Trifluoromethyl ketones are potent inhibitors of serine and cysteine proteases. The inhibitory mechanism involves the nucleophilic attack of the active site serine hydroxyl or cysteine thiol on the electrophilic carbonyl carbon of the TFMK. This results in the formation of a stable, covalent hemiketal or hemithioketal, respectively. This tetrahedral intermediate closely mimics the transition state of the enzyme-catalyzed reaction, leading to potent inhibition.[4][5] Many TFMK inhibitors exhibit a time-dependent or slow-binding inhibition mechanism.[4]

Signaling Pathway: Serine Protease Inhibition

Caption: Mechanism of serine protease inhibition by a TFMK.

Signaling Pathway: Cysteine Protease Inhibition

Caption: Mechanism of cysteine protease inhibition by a TFMK.

Case Study: Trifluoromethyl Ketones in Drug Design

While a direct synthesis of an FDA-approved drug from this compound is not readily found in the literature, the trifluoromethyl ketone moiety is present in several investigational and approved drugs. For instance, the synthesis of various protease inhibitors for diseases like SARS has been explored using TFMK warheads.[5] The general strategy involves coupling a peptide-like backbone, which provides specificity for the target enzyme, to the trifluoromethyl ketone group, which acts as the reactive center.

Spectroscopic Data

Table 2: Spectroscopic Data for this compound

| Spectrum | Data | Reference |

| ¹H NMR | The ¹H NMR spectrum shows a singlet for the two protons of the CH₂ group. | [6] |

| ¹³C NMR | The ¹³C NMR spectrum shows signals for the carbonyl carbon, the brominated carbon, and the trifluoromethyl carbon. | [7] |

| IR | The IR spectrum exhibits a strong absorption band for the C=O stretching vibration and characteristic absorptions for the C-F bonds. | [8] |

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

Table 3: Hazard and Safety Information

| Hazard | Precaution |

| Flammability | Highly flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools. |

| Corrosivity | Causes severe skin burns and eye damage. Wear protective gloves, protective clothing, eye protection, and face protection. |

| Toxicity | Moderately toxic upon inhalation, ingestion, or dermal contact. May cause irritation to the eyes, nose, and throat, as well as dizziness, headache, and nausea.[1] Handle in a well-ventilated fume hood. |

| Storage | Store in a cool, dry, well-ventilated area in a tightly closed container under an inert atmosphere. Recommended storage temperature is 2-8 °C in an explosion-proof refrigerator. |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, national, and international regulations. |

Emergency Procedures

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Get immediate medical attention.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get immediate medical attention.

Experimental Workflow: Safe Handling and Quenching

Caption: Workflow for safe handling and quenching procedures.

Conclusion

This compound is a highly valuable and versatile reagent in organic synthesis, particularly for the introduction of the trifluoromethyl group. Its utility is especially pronounced in the field of drug development, where it serves as a key building block for the synthesis of potent trifluoromethyl ketone-based enzyme inhibitors. A thorough understanding of its properties, synthesis, reactivity, and safe handling procedures, as outlined in this guide, is essential for its effective and safe utilization in research and development.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. mdpi.com [mdpi.com]

- 5. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound (431-35-6) 1H NMR spectrum [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. ias.ac.in [ias.ac.in]

Synthesis of 3-Bromo-1,1,1-trifluoroacetone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the chemical synthesis of 3-Bromo-1,1,1-trifluoroacetone, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] The document details the prevalent synthetic methodologies, experimental protocols, and quantitative data to support research and development activities.

Introduction

This compound, with the chemical formula C₃H₂BrF₃O, is a halogenated ketone that serves as a valuable building block in organic synthesis.[1] Its utility stems from the presence of both a reactive bromine atom and a trifluoromethyl group, which can be exploited for the construction of more complex molecules. This compound is a colorless to pale yellow liquid with a pungent odor and is typically prepared through the bromination of 1,1,1-trifluoroacetone (B105887).[1]

Synthetic Pathways

The primary route for the synthesis of this compound involves the selective bromination of 1,1,1-trifluoroacetone at the α-carbon. This transformation can be achieved using various brominating agents under either acidic or basic conditions. The two most common methods employ elemental bromine (Br₂) or N-bromosuccinimide (NBS) as the bromine source.[1]

Bromination using Elemental Bromine in Sulfuric Acid

One of the most direct methods for the synthesis of this compound is the reaction of 1,1,1-trifluoroacetone with elemental bromine in the presence of sulfuric acid. This acid-catalyzed reaction proceeds through an enol intermediate, which then reacts with bromine.

Caption: Acid-catalyzed bromination of 1,1,1-trifluoroacetone.

Bromination using N-Bromosuccinimide (NBS)

An alternative and often milder method involves the use of N-bromosuccinimide (NBS) as the brominating agent. This reaction can be initiated by a radical initiator or carried out under acidic conditions.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the common synthetic routes for this compound.

| Parameter | Bromination with Br₂ in H₂SO₄ |

| Starting Material | 1,1,1-Trifluoroacetone |

| Brominating Agent | Bromine (Br₂) |

| Solvent/Catalyst | Sulfuric Acid (H₂SO₄) |

| Reaction Time | 2 hours |

| Temperature | Ambient |

| Yield | 90%[2] |

| Purity | >98% (typical) |

Experimental Protocols

Synthesis of this compound via Bromination with Elemental Bromine in Sulfuric Acid

This protocol is based on the procedure described by Moazzam and Parrick in the Indian Journal of Chemistry.[2]

Materials:

-

1,1,1-Trifluoroacetone

-

Bromine (Br₂)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Sodium bicarbonate solution (saturated)

-

Sodium sulfate (B86663) (anhydrous)

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place 1,1,1-trifluoroacetone.

-

Cool the flask in an ice bath and slowly add concentrated sulfuric acid with stirring.

-

To this mixture, add bromine dropwise from the dropping funnel over a period of 1 hour, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at ambient temperature for 2 hours.

-

Carefully pour the reaction mixture over crushed ice and transfer it to a separatory funnel.

-

Separate the organic layer and wash it with a saturated sodium bicarbonate solution until the effervescence ceases.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and purify the crude product by distillation to obtain this compound.

Mandatory Visualizations

General Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Mechanism of Action of 3-Bromo-1,1,1-trifluoroacetone

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-1,1,1-trifluoroacetone (BFA) is a halogenated organic compound featuring a highly reactive trifluoromethyl ketone moiety. This functional group confers upon BFA the properties of a potent covalent inhibitor, primarily targeting nucleophilic residues within the active sites of various enzymes. The principal mechanism of action involves the formation of a stable, tetrahedral hemiketal or hemithioketal adduct, effectively acting as a transition-state analog and leading to enzyme inactivation. While specific quantitative data for BFA's inhibitory activity is not extensively documented, its chemical structure is analogous to a class of well-characterized trifluoromethyl ketone (TFMK) inhibitors with significant therapeutic and research applications. This guide elucidates the core mechanism of action of BFA, provides contextual quantitative data from related TFMK inhibitors, details relevant experimental protocols for assessing its activity, and explores its potential impact on cellular signaling pathways through the inhibition of key enzymes.

Core Mechanism of Action: Covalent Modification

The primary mechanism of action of this compound is covalent modification of enzyme active sites. This reactivity is attributed to the presence of the trifluoromethyl ketone functional group.[1][2]

The strong electron-withdrawing nature of the three fluorine atoms renders the carbonyl carbon of the ketone highly electrophilic. This makes it susceptible to nucleophilic attack by amino acid residues with nucleophilic side chains, most notably the hydroxyl group of serine and the thiol group of cysteine.[1][2]

The reaction proceeds through the formation of a stable, covalent hemiketal (with serine) or hemithioketal (with cysteine). This tetrahedral intermediate closely mimics the transition state of the enzyme-catalyzed reaction, leading to potent inhibition.[2] A specific instance of this reactivity is the documented covalent modification of cysteine-390 in the supernatant isozyme of pig heart aspartate transaminase by BFA.

The general mechanism of covalent inhibition by a trifluoromethyl ketone is depicted below:

Quantitative Data on Trifluoromethyl Ketone Inhibitors

| Inhibitor Class | Target Enzyme | IC50 / Ki | Reference |

| Trifluoromethyl Ketone | Histone Deacetylase (HDAC) 4 | Ki = 5.1 nM | [3] |

| Trifluoromethyl Ketone | Histone Deacetylase (HDAC) 7 | Ki = 4.7 nM | [3] |

| Trifluoromethyl Ketone | SARS-CoV 3CL Protease | Ki = 0.3 µM (time-dependent) | [4] |

| Trifluoromethyl Ketone | Carboxylesterases | Varied (nM to µM range) | [5] |

Note: This data is for analogous compounds and not this compound itself. It is presented to illustrate the potential potency of the trifluoromethyl ketone functional group.

Experimental Protocols

The evaluation of a covalent inhibitor like this compound requires specific experimental protocols to characterize its mechanism and potency.

General Workflow for Assessing Covalent Inhibition

The following diagram outlines a typical experimental workflow for characterizing a covalent enzyme inhibitor.

Detailed Methodology for Time-Dependent Inhibition Assay

Objective: To determine if this compound exhibits time-dependent inhibition of a target enzyme, which is a hallmark of covalent modification.

Materials:

-

Purified target enzyme (e.g., a cysteine protease)

-

This compound (BFA)

-

Substrate for the target enzyme (preferably fluorogenic or chromogenic)

-

Assay buffer

-

96-well microplate

-

Microplate reader

Protocol:

-

Enzyme and Inhibitor Preparation: Prepare stock solutions of the target enzyme and BFA in a suitable solvent (e.g., DMSO).

-

Pre-incubation: In a 96-well plate, add the enzyme to the assay buffer. Then, add varying concentrations of BFA (or vehicle control). Incubate this mixture for different time points (e.g., 0, 15, 30, 60, and 120 minutes) at a constant temperature.

-

Initiation of Reaction: After each pre-incubation time point, initiate the enzymatic reaction by adding the substrate to each well.

-

Measurement of Activity: Immediately begin monitoring the production of the fluorescent or colored product over time using a microplate reader.

-

Data Analysis: For each pre-incubation time and inhibitor concentration, calculate the initial reaction velocity. Plot the remaining enzyme activity against the pre-incubation time for each BFA concentration. A time-dependent decrease in enzyme activity is indicative of covalent inhibition.

Potential Impact on Cellular Signaling Pathways

Given the reactivity of this compound towards cysteine and serine residues, it has the potential to inhibit a wide range of enzymes and consequently impact various cellular signaling pathways. While direct evidence for BFA's effects on specific pathways is lacking, we can hypothesize its potential impact based on the known roles of its likely targets.

For instance, many proteases, such as caspases and cathepsins, are cysteine proteases that play critical roles in apoptosis (programmed cell death) and inflammation. Inhibition of these enzymes by BFA could therefore have significant downstream effects on these pathways.

The following diagram illustrates a hypothetical signaling pathway where BFA could interfere with apoptosis by inhibiting a key cysteine protease.

Disclaimer: The signaling pathway diagram is a hypothetical representation of how this compound could impact a cellular process based on its chemical reactivity. Further experimental validation is required to confirm these potential effects.

Conclusion

This compound is a reactive molecule whose mechanism of action is likely dominated by the covalent modification of nucleophilic residues in enzyme active sites, a characteristic feature of trifluoromethyl ketones. While specific biological targets and quantitative inhibitory data for BFA are not extensively documented, its chemical properties suggest it could serve as a valuable research tool for probing enzyme function and as a scaffold for the development of novel covalent inhibitors. The experimental protocols and mechanistic insights provided in this guide offer a framework for the further investigation and characterization of this and related compounds. Researchers and drug development professionals should consider the potential for broad reactivity and the need for thorough characterization when working with such electrophilic compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. A potent trifluoromethyl ketone histone deacetylase inhibitor exhibits class-dependent mechanism of action - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00451A [pubs.rsc.org]

- 4. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparison of benzil and trifluoromethyl ketone (TFK)-mediated carboxylesterase inhibition using classical and 3D-quantitative structure–activity relationship analysis - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3-Bromo-1,1,1-trifluoroacetone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-1,1,1-trifluoroacetone (BrTFA) is a halogenated ketone of significant interest in organic synthesis and as a building block for novel pharmaceutical compounds. Its trifluoromethyl and bromo-functionalized structure imparts unique reactivity, making it a versatile reagent. A thorough understanding of its spectroscopic properties is paramount for its identification, characterization, and for monitoring its transformations in chemical reactions. This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in search results | Data not available in search results | Data not available in search results | -CH₂Br |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results | C=O |

| Data not available in search results | -CH₂Br |

| Data not available in search results | -CF₃ |

Table 3: ¹⁹F NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| Data not available in search results | Data not available in search results | -CF₃ |

Table 4: Infrared (IR) Spectroscopy Peak List

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Data not available in search results | C=O stretch |

| Data not available in search results | C-F stretch |

| Data not available in search results | C-H stretch (asymmetric/symmetric) |

| Data not available in search results | C-Br stretch |

Table 5: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| Data not available in search results | Data not available in search results | [M+2]⁺ (with ⁸¹Br) |

| Data not available in search results | Data not available in search results | [M]⁺ (with ⁷⁹Br) |

| Data not available in search results | Data not available in search results | [CF₃]⁺ |

| Data not available in search results | Data not available in search results | [CH₂Br]⁺ |

Note: The relative intensity of the molecular ion peaks [M]⁺ and [M+2]⁺ is expected to be approximately 1:1 due to the natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br).

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are provided below. These are generalized procedures and may require optimization based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation (for ¹H, ¹³C, and ¹⁹F NMR)

-

For a volatile liquid like this compound, sample preparation requires care to prevent evaporation.

-

In a clean, dry NMR tube of good quality, dissolve 5-20 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, acetone-d₆). Chloroform-d is a common choice.

-

Ensure the solution is homogeneous. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

-

Cap the NMR tube securely to prevent solvent evaporation and sample degradation.

-

For quantitative measurements, especially in ¹⁹F NMR, it may be necessary to use a coaxial insert containing a reference standard.

2. ¹H NMR Spectroscopy

-

Instrument: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

Solvent: Chloroform-d (CDCl₃).

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Acquisition time: 2-4 seconds.

-

Relaxation delay: 1-5 seconds.

-

Number of scans: 8-16, depending on the sample concentration.

-

3. ¹³C NMR Spectroscopy

-

Instrument: A high-resolution NMR spectrometer (e.g., 75 MHz or higher).

-

Solvent: Chloroform-d (CDCl₃).

-

Reference: The solvent peak of CDCl₃ at 77.16 ppm.

-

Parameters:

-

Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral width: 0-220 ppm.

-

Acquisition time: 1-2 seconds.

-

Relaxation delay: 2-5 seconds.

-

Number of scans: 128 or more, depending on the sample concentration.

-

4. ¹⁹F NMR Spectroscopy

-

Instrument: A high-resolution NMR spectrometer equipped with a fluorine probe.

-

Solvent: Chloroform-d (CDCl₃).

-

Reference: An external standard such as trifluorotoluene or hexafluorobenzene, or an internal standard if non-reactive.

-

Parameters:

-

Pulse sequence: Standard single-pulse experiment, often with proton decoupling.

-

Spectral width: A range appropriate for trifluoromethyl groups (e.g., -60 to -80 ppm).

-

Acquisition time: 1-2 seconds.

-

Relaxation delay: 1-5 seconds.

-

Number of scans: 16-64.

-

Infrared (IR) Spectroscopy

1. Sample Preparation (for a volatile liquid)

-

Thin Film Method:

-

Place a small drop of neat this compound onto a salt plate (e.g., NaCl or KBr).

-

Gently place a second salt plate on top to create a thin liquid film.

-

Ensure there are no air bubbles in the film.

-

This method should be performed quickly to minimize evaporation.

-

-

Attenuated Total Reflectance (ATR) Method:

-

Place a small drop of the liquid sample directly onto the ATR crystal.

-

This is often the preferred method for volatile liquids as it minimizes sample preparation and exposure.

-

2. Data Acquisition (FTIR)

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Mode: Transmittance or Absorbance.

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Procedure:

-

Acquire a background spectrum of the clean, empty sample holder (or with clean salt plates/ATR crystal).

-

Place the prepared sample in the spectrometer.

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum.

-

Mass Spectrometry (MS)

1. Sample Introduction and Ionization (for a volatile compound)

-

Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method for a volatile compound like this compound.

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

GC Conditions:

-

Injector: Split/splitless injector, typically at a temperature of 200-250°C.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Oven Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) to ensure good separation.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Ionization Method: Electron Ionization (EI) at 70 eV is standard for creating fragment ions and a library-searchable spectrum.

2. Mass Analysis

-

Instrument: A mass spectrometer (e.g., quadrupole, time-of-flight).

-

Mass Range: Scan a range from m/z 40 to 300 to ensure capture of the molecular ion and key fragments.

-

Data Analysis:

-

Identify the molecular ion peaks, noting the characteristic M and M+2 pattern for bromine.

-

Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions (e.g., loss of Br, CF₃).

-

Visualizations

Logical Workflow for Spectroscopic Analysis

Caption: Logical workflow for the complete spectroscopic characterization.

Molecular Structure and Key Spectroscopic Correlations

Caption: Key correlations between the molecular structure and spectroscopic data.

Safeguarding Innovation: A Technical Guide to the Safe Handling of 3-Bromo-1,1,1-trifluoroacetone

For Immediate Release – This document provides a comprehensive technical guide on the safe handling, storage, and emergency procedures for 3-Bromo-1,1,1-trifluoroacetone (CAS No. 431-35-6), a critical reagent in pharmaceutical synthesis and broader chemical research. This guide is intended for researchers, scientists, and drug development professionals to ensure the highest safety standards in the laboratory.

Core Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a sharp, pungent odor.[1] It is a highly flammable and corrosive compound that requires stringent safety protocols for handling.[2][3] A summary of its key physical and chemical properties is provided below for easy reference.

| Property | Value | Source |

| Molecular Formula | C3H2BrF3O | [2] |

| Molecular Weight | 190.95 g/mol | [4] |

| CAS Number | 431-35-6 | [2] |

| Appearance | Colorless to pale yellow liquid | [1][5] |

| Odor | Sharp, pungent | [1] |

| Boiling Point | 87 °C at 743 mmHg | [4] |

| Density | 1.839 g/mL at 25 °C | [4] |

| Refractive Index | n20/D 1.376 | [4] |

| Flash Point | 5 °C (41 °F) - closed cup | [4] |

| Water Solubility | Immiscible | [6] |

Hazard Identification and Classification

This substance is classified as hazardous under GHS and OSHA standards.[2][7] It is crucial to understand these hazards to implement appropriate safety measures.

| Hazard Class | GHS Category | Hazard Statement |

| Flammable Liquids | Category 2 | H225: Highly flammable liquid and vapour[1] |

| Skin Corrosion/Iritation | Category 1B | H314: Causes severe skin burns and eye damage[1][3] |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage[2] |

| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation[2] |

Signal Word: Danger[2]

Other Hazards: Lachrymator[2]

Personal Protective Equipment (PPE) and Engineering Controls

To minimize exposure risk, a combination of engineering controls and personal protective equipment is mandatory.

Engineering Controls

-

Ventilation: Work must be conducted in a well-ventilated area, preferably within a chemical fume hood.[2] Explosion-proof ventilation systems are recommended.[7][8]

-

Emergency Equipment: Emergency eye wash fountains and safety showers must be readily accessible in the immediate vicinity of any potential exposure.[2]

Personal Protective Equipment

| PPE Type | Specifications |

| Eye/Face Protection | Chemical goggles or safety glasses with a face shield.[2] Must conform to EN166 (EU) or OSHA 29 CFR 1910.133 standards.[9] |

| Hand Protection | Protective gloves (e.g., PVC).[8] Glove suitability and durability depend on the frequency and duration of contact.[8] |

| Skin and Body Protection | Wear suitable protective clothing, including a lab coat or apron.[2] For larger scale operations, a PVC protective suit may be necessary.[10] |

| Respiratory Protection | In case of inadequate ventilation, wear a respirator with a type ABEK (EN14387) filter.[4] Follow OSHA respirator regulations (29 CFR 1910.134).[7] |

| Foot Protection | Safety shoes are recommended.[2] |

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is paramount to preventing accidents.

Handling

-

Do not handle until all safety precautions have been read and understood.[2]

-

Avoid contact with skin, eyes, and clothing.[2]

-

Do not breathe fumes, mist, spray, or vapors.[2]

-

Keep away from heat, sparks, open flames, and other ignition sources.[1]

-

Use only non-sparking tools and take precautionary measures against static discharge.[2][7]

-

Properly ground and bond containers and receiving equipment.[1][7]

-

Handle empty containers with care as residual vapors are flammable.[2]

-

Practice good industrial hygiene: do not eat, drink, or smoke in the work area and wash hands thoroughly after handling.[2]

Storage

| Storage Condition | Requirement |

| Temperature | 2 - 8 °C in an explosion-proof refrigerator.[2] |

| Atmosphere | Keep contents under an inert gas.[2] |

| Container | Keep container tightly closed in a dry, well-ventilated place.[2][7] |

| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[2][7] |

| General | Store locked up.[1] |

Experimental Protocols: Spill and Exposure Management

Detailed methodologies for managing spills and exposures are critical for a rapid and effective response.

Spill Cleanup Protocol

In the event of a spill, follow these procedures:

-

Evacuate and Ventilate: Immediately evacuate unnecessary personnel from the spill area and ensure adequate ventilation.[2]

-

Eliminate Ignition Sources: Remove all sources of ignition from the vicinity.[2]

-

Don Appropriate PPE: Only qualified personnel equipped with suitable protective equipment should intervene.[2]

-

Contain the Spill: For small spills, absorb with a dry chemical absorbent, sand, or vermiculite.[2][11] For larger spills, dike the area to prevent spreading.[2]

-

Neutralization (for Halogenated Compounds): Apply sodium bicarbonate to the absorbed material.[11]

-

Collection: Use non-sparking, explosion-proof equipment to collect the absorbed material and place it into a suitable, labeled container for disposal.[2][7]

-

Decontaminate the Area: Wipe the spill area clean.

-

Disposal: Dispose of the waste in an approved waste disposal plant.[2]

First Aid Measures

Immediate medical attention is required for all exposure routes.[7]

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[2] If not breathing, provide artificial respiration.[2] Seek immediate medical attention.[2]

-

Skin Contact: Immediately remove all contaminated clothing.[1] Wash the affected skin with plenty of soap and water.[2] Seek immediate medical attention.[2]

-

Eye Contact: Immediately flush the eyes with water for at least 15 minutes, removing contact lenses if present and easy to do.[2] Continue rinsing and seek immediate medical attention.[2]

-

Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water.[2] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.[2]

Visual Safety Workflows

To further aid in the comprehension of safety procedures, the following diagrams illustrate key workflows.

Caption: Standard operating procedure for handling this compound.

Caption: Emergency first aid procedures for different exposure routes.

References

- 1. Page loading... [wap.guidechem.com]

- 2. synquestlabs.com [synquestlabs.com]

- 3. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. 3-溴-1,1,1-三氟丙酮 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 297440050 [thermofisher.com]

- 6. This compound | 431-35-6 [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. fishersci.com [fishersci.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. ehs.gatech.edu [ehs.gatech.edu]

An In-depth Technical Guide to the Physical Properties of 3-Bromo-1,1,1-trifluoroacetone

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-1,1,1-trifluoroacetone, with the CAS number 431-35-6, is a halogenated organic compound that serves as a valuable intermediate in various chemical syntheses.[1] Its unique structure, featuring a trifluoromethyl group and a bromine atom adjacent to a carbonyl group, imparts specific reactivity that is leveraged in the pharmaceutical and agrochemical industries.[1] This document provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for their determination, and a summary of its synthesis.

Core Physical Properties

At room temperature, this compound is a colorless to pale yellow liquid with a sharp, pungent odor.[1] It is characterized by its high density and specific refractive index, which are important parameters for its identification and quality control.

Quantitative Physical Data

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

| Physical Property | Value | Units | Conditions |

| Molecular Weight | 190.95 | g/mol | |

| Density | 1.839 | g/mL | at 25 °C |

| Boiling Point | 87 | °C | at 743 mmHg |

| Melting Point | < -80 | °C | |

| Refractive Index | 1.376 | at 20 °C (lit.) | |

| Flash Point | 5 | °C | |

| Solubility | Soluble in water |

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of this compound. These protocols are based on standard laboratory practices and can be adapted for specific equipment and regulatory requirements.

Density Determination using a Pycnometer

The density of a liquid can be accurately determined using a pycnometer, a glass flask with a precise volume.

Materials:

-

Pycnometer (e.g., 10 mL or 25 mL)

-

Analytical balance (readable to ±0.0001 g)

-

Constant temperature water bath

-

Thermometer

-

This compound

-

Distilled water

-

Acetone (B3395972) (for cleaning)

Procedure:

-

Cleaning and Calibration:

-

Clean the pycnometer and its stopper with acetone and then rinse thoroughly with distilled water.

-

Dry the pycnometer completely in an oven and allow it to cool to room temperature in a desiccator.

-

Weigh the empty, dry pycnometer with its stopper on an analytical balance and record the mass (m_pycnometer).

-

Fill the pycnometer with distilled water, ensuring no air bubbles are trapped.

-

Place the filled pycnometer in a constant temperature water bath set to 25 °C and allow it to equilibrate for at least 30 minutes.

-

Once equilibrated, carefully insert the stopper, allowing excess water to exit through the capillary.

-

Wipe the outside of the pycnometer dry and weigh it. Record the mass (m_pycnometer+water).

-

The volume of the pycnometer (V_pycnometer) can be calculated using the known density of water at 25 °C.

-

-

Sample Measurement:

-

Empty and dry the pycnometer as described above.

-

Fill the pycnometer with this compound.

-

Equilibrate the filled pycnometer in the 25 °C water bath for 30 minutes.

-

Insert the stopper, wipe the exterior dry, and weigh the pycnometer. Record the mass (m_pycnometer+sample).

-

-

Calculation:

-

Mass of the sample (m_sample) = m_pycnometer+sample - m_pycnometer

-

Density of the sample (ρ_sample) = m_sample / V_pycnometer

-

Boiling Point Determination via Capillary Method

The boiling point of a small quantity of liquid can be determined using the capillary method with a Thiele tube.

Materials:

-

Thiele tube

-

High-temperature mineral oil or silicone oil

-

Thermometer (calibrated)

-

Small test tube

-

Capillary tube (sealed at one end)

-

Bunsen burner or heating mantle

-

This compound

Procedure:

-

Apparatus Setup:

-

Fill the Thiele tube with oil to a level above the top of the side arm.

-

Attach a small test tube containing 0.5-1 mL of this compound to the thermometer with a rubber band. The bottom of the test tube should be level with the thermometer bulb.

-

Place a capillary tube, with the sealed end up, inside the test tube submerged in the liquid.

-

Suspend the thermometer and test tube assembly in the Thiele tube, ensuring the oil level is above the sample.

-

-

Measurement:

-

Gently heat the side arm of the Thiele tube with a Bunsen burner or heating mantle.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a continuous and rapid stream of bubbles is observed.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube. Record this temperature.

-

Refractive Index Measurement using an Abbe Refractometer

The refractive index, a measure of how light bends as it passes through a substance, is determined using a refractometer.

Materials:

-

Abbe refractometer

-

Constant temperature water circulator

-

Light source (sodium lamp or white light with compensator)

-

This compound

-

Dropper

-

Lens paper

-

Ethanol (B145695) or acetone (for cleaning)

Procedure:

-

Calibration and Setup:

-

Turn on the refractometer and the light source.

-

Connect the constant temperature water circulator to the refractometer prisms and set it to 20 °C. Allow the temperature to stabilize.

-

Clean the surfaces of the measuring and illuminating prisms with a soft lens paper moistened with ethanol or acetone.

-

Calibrate the instrument using a standard liquid with a known refractive index, such as distilled water.

-

-

Sample Measurement:

-

Using a clean dropper, place a few drops of this compound onto the surface of the measuring prism.

-

Close the prisms firmly.

-

Adjust the mirror or light source to achieve optimal illumination of the field of view.

-

Rotate the coarse adjustment knob until the light and dark fields are visible in the eyepiece.

-

If a colored band is visible at the borderline, adjust the compensator knob to achieve a sharp, achromatic borderline.

-

Use the fine adjustment knob to center the borderline exactly on the crosshairs of the eyepiece.

-

Read the refractive index value from the scale.

-

Synthesis Workflow

This compound is typically synthesized via the bromination of 1,1,1-trifluoroacetone.[1] The reaction selectively introduces a bromine atom at the alpha-carbon position.

Caption: Synthesis of this compound.

Conclusion

This technical guide provides essential data on the physical properties of this compound and outlines the standard experimental procedures for their measurement. The information presented is intended to support researchers, scientists, and drug development professionals in their work with this important chemical intermediate. Adherence to proper laboratory safety protocols is paramount when handling this and any other chemical substance.

References

A Technical Guide to 3-Bromo-1,1,1-trifluoroacetone: Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the available data on 3-Bromo-1,1,1-trifluoroacetone, with a focus on its solubility characteristics and a detailed experimental workflow for its synthesis. This information is intended to support researchers and professionals in the fields of chemical synthesis and drug development.

Core Properties

This compound is a halogenated ketone that serves as a versatile building block in organic synthesis, particularly for the introduction of the trifluoromethyl group into molecular structures.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 431-35-6 |

| Molecular Formula | C₃H₂BrF₃O |

| Molecular Weight | 190.95 g/mol |

| Appearance | Clear colorless to yellowish liquid |

| Boiling Point | 87 °C at 743 mmHg (lit.) |

| Density | 1.839 g/mL at 25 °C (lit.) |

| Refractive Index | n20/D 1.376 (lit.) |

Solubility Profile

The solubility of this compound is a critical parameter for its application in various reaction conditions. However, publicly available data presents conflicting information, particularly concerning its aqueous solubility. Some sources describe it as soluble in water, while others state it is immiscible.[1][2][3] This discrepancy highlights the need for empirical determination of its solubility in specific solvent systems relevant to intended applications.

Table 2: Qualitative Solubility Data for this compound

| Solvent | Solubility |

| Water | Conflicting reports: Soluble / Immiscible |

Due to the lack of quantitative solubility data, it is recommended that researchers perform solubility tests in their specific solvent systems before use.

Experimental Protocol: Synthesis of this compound

The following is a representative experimental protocol for the synthesis of this compound, based on the bromination of 1,1,1-trifluoroacetone (B105887).

Materials:

-

1,1,1-trifluoroacetone

-

Bromine (Br₂)

-

Sulfuric acid (H₂SO₄)

-

Water (H₂O)

-

Sodium carbonate (Na₂CO₃) solution

-

Anhydrous calcium chloride (CaCl₂)

-

Appropriate reaction vessel with stirring and cooling capabilities

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, charge a reaction vessel with 1,1,1-trifluoroacetone and sulfuric acid. The mixture should be stirred and cooled in an ice bath.

-

Bromination: Slowly add bromine to the cooled reaction mixture. The addition rate should be controlled to maintain the reaction temperature.

-

Reaction Monitoring: After the addition of bromine is complete, allow the reaction to proceed at a controlled temperature for a specified duration (e.g., 2 hours at ambient temperature, as suggested by one source).[4]

-

Work-up:

-

Quench the reaction by carefully pouring the mixture over ice water.

-

Separate the organic layer using a separatory funnel.

-

Wash the organic layer with a saturated sodium carbonate solution to neutralize any remaining acid.

-

Wash the organic layer with water.

-

-

Drying and Purification:

-

Dry the organic layer over anhydrous calcium chloride.

-

Filter to remove the drying agent.

-

Purify the crude product by distillation to obtain this compound.

-

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

molecular structure of 3-Bromo-1,1,1-trifluoroacetone

An In-depth Technical Guide to 3-Bromo-1,1,1-trifluoroacetone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and reactivity of this compound (CAS No. 431-35-6), a key intermediate in the synthesis of various biologically active molecules.

Molecular Structure and Identification

This compound is a halogenated ketone derivative of acetone.[1] Its structure features a propan-2-one backbone with a trifluoromethyl group at the C1 position and a bromine atom at the C3 position. The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the adjacent carbonyl group and the alpha-proton.

| Identifier | Value |

| IUPAC Name | 3-bromo-1,1,1-trifluoropropan-2-one |

| Synonyms | Bromomethyl trifluoromethyl ketone, 1-Bromo-3,3,3-trifluoroacetone, 1,1,1-Trifluoro-3-bromo-2-propanone |

| CAS Number | 431-35-6[1][2] |

| Molecular Formula | C₃H₂BrF₃O[1][2] |

| Molecular Weight | 190.95 g/mol [2] |

| SMILES | FC(F)(F)C(=O)CBr[2] |

| InChI Key | ONZQYZKCUHFORE-UHFFFAOYSA-N[2] |

Physicochemical Properties

The compound is a colorless to pale yellow liquid at room temperature, characterized by a sharp, pungent odor.[1] It is typically handled with care due to its reactive nature.[1]

| Property | Value |

| Appearance | Colorless to pale yellow liquid[1] |

| Boiling Point | 87 °C at 743 mmHg (lit.)[2] |

| Density | 1.839 g/mL at 25 °C (lit.)[2] |

| Refractive Index | n20/D 1.376 (lit.)[2] |

| Flash Point | 5 °C (41 °F) - closed cup |

Spectroscopic Profile

Detailed spectral data is available through specialized chemical databases.[1][3][4][5] Based on the molecular structure, the following spectral characteristics are expected:

-

¹H NMR: The spectrum would be simple, showing a singlet for the two protons of the bromomethyl group (-CH₂Br). This peak would be expected in the region of 4.0-4.5 ppm, shifted downfield due to the deshielding effects of the adjacent carbonyl group and the bromine atom.

-

¹³C NMR: The spectrum would exhibit three distinct signals:

-

A signal for the bromomethyl carbon (-C H₂Br) around 30-40 ppm.

-

A quartet for the trifluoromethyl carbon (-C F₃) around 115-120 ppm, split by the three fluorine atoms.

-

A signal for the carbonyl carbon (-C =O) in the downfield region, typically around 190 ppm, which may also show coupling to the fluorine atoms (a quartet).

-

-

¹⁹F NMR: A singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl group.

-

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong, sharp absorption band for the carbonyl (C=O) stretch, expected around 1740-1760 cm⁻¹. Strong absorption bands corresponding to C-F stretching would also be prominent in the 1100-1300 cm⁻¹ region.

Synthesis and Reactivity

General Synthesis

This compound is commonly synthesized via the α-bromination of 1,1,1-trifluoroacetone.[1] This reaction can be achieved using elemental bromine or N-bromosuccinimide (NBS) as the brominating agent, often under mild conditions.[1]

References

A Technical Guide to 3-Bromo-1,1,1-trifluoroacetone: Commercial Availability, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability, physicochemical properties, and key synthetic applications of 3-Bromo-1,1,1-trifluoroacetone. This versatile fluorinated building block is a valuable reagent in organic synthesis, particularly for the introduction of the trifluoromethyl group, a moiety of significant interest in the development of pharmaceuticals and agrochemicals due to its ability to enhance metabolic stability, lipophilicity, and binding affinity.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. Purity levels are typically high, with most vendors offering grades of 97% or 98%. The compound is available in various quantities to suit both laboratory-scale research and larger-scale synthetic needs.

| Supplier | Typical Purity | Available Quantities |

| Sigma-Aldrich (Merck) | 98% | 5 g, 25 g |

| Thermo Scientific Chemicals | 97% | 5 g |

| Strem Chemicals | min. 97% | 5 g, 25 g |

| Oakwood Chemical | 98% | 5 g, 10 g, 25 g, 100 g, 500 g |

| Matrix Scientific | Not specified | Inquire for details |

| P212121 | >98% | 10 g, 25 g, 100 g |

| Amerigo Scientific | Not specified | Inquire for details |

| Tokyo Chemical Industry (TCI) | >95.0% (GC) | Inquire for details |

| BOC Sciences | Not specified | Inquire for details |

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety data for this compound is provided below. This information is crucial for safe handling, storage, and experimental design.

| Property | Value |

| CAS Number | 431-35-6[1][2] |

| Molecular Formula | C₃H₂BrF₃O[1][2] |

| Molecular Weight | 190.95 g/mol [1][2] |

| Appearance | Colorless to pale yellow liquid[3] |

| Boiling Point | 87 °C at 743 mmHg (lit.)[2] |

| Density | 1.839 g/mL at 25 °C (lit.)[2] |

| Refractive Index | n20/D 1.376 (lit.)[2] |

| Flash Point | 5 °C (closed cup) |

| Signal Word | Danger |

| Hazard Statements | H225 (Highly flammable liquid and vapour), H314 (Causes severe skin burns and eye damage) |

| Precautionary Statements | P210, P233, P240, P280, P303 + P361 + P353, P305 + P351 + P338 |

Synthetic Applications and Experimental Protocols

This compound is a versatile reagent employed in a range of chemical transformations. Key applications include the synthesis of perfluoroalkylated allylic alcohols and reactions with nucleophiles such as thiols.

Synthesis of this compound

The compound is commonly prepared via the bromination of 1,1,1-trifluoroacetone.[1] A general method involves the reaction with bromine in sulfuric acid at ambient temperature for approximately two hours.[1]

One-Pot Stereoselective Synthesis of Perfluoroalkylated (E)-Allylic Alcohols

A significant application of this compound is in the synthesis of perfluoroalkylated (E)-allylic alcohols. This one-pot reaction proceeds with high stereoselectivity, yielding exclusively the E-isomer.[4]

-

To a capped vessel under a nitrogen atmosphere, add this compound (1 mmol), an aldehyde (1 mmol), and triphenylphosphine (B44618) (1 mmol).

-

Inject titanium(IV) isopropoxide (1 mmol) into the mixture.

-

Stir the reaction mixture at 80 °C for 24 hours.

-

After cooling, treat the mixture with 5% hydrochloric acid (10 ml).

-

Extract the aqueous layer with diethyl ether (3 x 20 ml).

-

Wash the combined organic layers with water (3 x 10 ml).

-

Dry the organic layer over a suitable drying agent and evaporate the solvent under reduced pressure.

-

Purify the residue by silica (B1680970) gel chromatography, eluting with a mixture of petroleum ether (60–90 °C) and ethyl acetate (B1210297) (95:5) to afford the pure (E)-allylic alcohol.

Reaction with Thiols

This compound readily reacts with thiols, which act as nucleophiles, displacing the bromide ion. This reaction is a straightforward method for introducing a trifluoroacetylmethyl group onto a sulfur-containing molecule. A general protocol for the reaction of a similar α-bromoketone with thiols suggests a facile reaction at room temperature in a buffered aqueous/organic solvent system.[5]

-

Dissolve this compound (1 equivalent) in a suitable solvent mixture, such as acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., pH 7-8).

-

Add a solution of the thiol (1 equivalent) dropwise to the stirred solution of the bromoketone at room temperature.

-

Monitor the reaction by a suitable technique (e.g., TLC, LC-MS) until completion.

-

Upon completion, perform an appropriate aqueous work-up and extract the product with an organic solvent.

-

Dry the organic layer, concentrate under reduced pressure, and purify the product by chromatography if necessary.

Conclusion

This compound is a commercially accessible and highly valuable reagent for the synthesis of complex fluorinated molecules. Its utility in the stereoselective formation of allylic alcohols and its reactivity towards nucleophiles make it an important tool for researchers in drug discovery and materials science. The provided protocols and data serve as a foundational guide for the safe and effective use of this powerful synthetic building block.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. This compound 98 431-35-6 [sigmaaldrich.com]

- 3. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. One-pot stereoselective synthesis of perfluoroalkylated (E [ ] )-allylic alcohols mediated by Ti(OPri)4 and Ph3P [ ] 1 - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. Thiol-thiol cross-clicking using bromo-ynone reagents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: The Use of 3-Bromo-1,1,1-trifluoroacetone in Organic Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-Bromo-1,1,1-trifluoroacetone is a halogenated organic compound that serves as a versatile and powerful building block in modern chemical synthesis.[1][2][3] Its structure, featuring a reactive α-bromine atom adjacent to a ketone, and an electron-withdrawing trifluoromethyl (-CF3) group, makes it an exceptional reagent for introducing the trifluoromethyl moiety into a wide range of organic molecules.[3] The incorporation of a -CF3 group can significantly enhance the lipophilicity, metabolic stability, and binding affinity of bioactive compounds, making this reagent highly valuable in pharmaceutical and agrochemical research.[3][4][5] This document provides an overview of its applications, key reaction protocols, and quantitative data to facilitate its use in the laboratory.

Physicochemical and Safety Data

Quantitative data for this compound are summarized in the table below for easy reference.

| Property | Value | References |

| CAS Number | 431-35-6 | [6][][8] |

| Molecular Formula | C₃H₂BrF₃O | [1][][8] |

| Molecular Weight | 190.95 g/mol | [8] |

| Appearance | Colorless to light yellow liquid | [1][][9] |

| Boiling Point | 87 °C at 743 mmHg | [6] |

| Density | 1.839 g/mL at 25 °C | [6] |

| Refractive Index | n20/D 1.376 | [6] |

| Flash Point | 5 °C (41 °F) - closed cup | [6] |

| Signal Word | Danger | [6] |

| Hazard Statements | H225 (Highly flammable liquid and vapour), H314 (Causes severe skin burns and eye damage) | [6][10] |

Core Applications in Organic Synthesis

This compound is primarily utilized for its ability to participate in nucleophilic addition and substitution reactions, serving as a key intermediate for constructing complex fluorinated molecules.[1]

Synthesis of Trifluoromethyl-Containing Heterocycles

A major application of this compound is the synthesis of trifluoromethylated heterocycles, which are significant scaffolds in medicinal chemistry.[5] The general strategy involves the reaction of the α-bromoketone with a binucleophile, leading to a condensation-cyclization cascade.

-

Trifluoromethylated Furans and Dihydrofuranols: The reaction with β-ketonitriles can yield 2-trifluoromethylated furans and dihydrofuranols.[5] This transformation provides an efficient route to these important heterocyclic cores.

-

Trifluoromethylated Pyrazoles: While direct synthesis from this compound is a logical extension, many modern methods for trifluoromethylated pyrazoles use other building blocks like 1,1,1,5,5,5-hexafluoropentane-2,4-dione.[5]

-

Trifluoromethylated 1,3-Oxathiolanes: The compound can react with thiocarbonyl S-methanides in a [3+2]-cycloaddition to form trifluoromethylated 1,3-oxathiolanes.[11]

Synthesis of Aliphatic Trifluoromethyl Compounds

The reagent is also used to synthesize a variety of acyclic compounds bearing the trifluoromethyl ketone motif.

-

Thioether Derivatives: It reacts with thiols, such as 1-nonanethiol, to produce thioether derivatives like 3-nonylthio-1,1,1-trifluoropropan-2-one.[6]

-

Perfluoroalkylated Alcohols: It can be used in the synthesis of perfluoroalkylated trans-allylic alcohols.[6]

-

Bioactive Molecules: The compound serves as an indirect trifluoromethylation reagent for constructing 3-trifluoromethyl isocoumarin (B1212949) skeletons, which are present in numerous bioactive molecules.[2]

The table below summarizes selected synthetic applications.

| Product Class | Reactant(s) | Key Conditions | Yield | References |

| 2-(Trifluoromethyl)furans | β-Ketonitriles | Cyclization | Not specified | [5] |

| 3-Trifluoromethyl Isocoumarins | Varies (used as intermediate) | Not specified | Not specified | [2] |

| 3-Nonylthio-1,1,1-trifluoropropan-2-one | 1-Nonanethiol | Nucleophilic Substitution | Not specified | [6] |

| Perfluoroalkylated trans-allylic alcohols | Not specified | Not specified | Not specified | [6] |

Experimental Workflows and Reaction Mechanisms

The versatility of this compound stems from its defined reaction pathways, which can be visualized to understand the logical flow of a typical synthesis.

Caption: General experimental workflow for synthesis using this compound.

The core of its reactivity is the nucleophilic attack at the electrophilic carbonyl carbon, followed by an intramolecular substitution of the bromide, as depicted in the mechanism for heterocycle formation.

Caption: Logical diagram of the reaction mechanism for forming a heterocycle.

Detailed Experimental Protocols

Protocol 1: General Procedure for Synthesis of 2-(Trifluoromethyl)furans

This protocol is adapted from the general transformation described for the synthesis of 2-trifluoromethylated furans from β-ketonitriles and this compound.[5]

Materials:

-

This compound (1.0 eq)

-

Substituted β-ketonitrile (1.0 eq)

-